

Application Notes and Protocols: Use of Tannase for Detannification of Fruit Juices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tannase
Cat. No.:	B8822749

[Get Quote](#)

Introduction

Tannins are a diverse group of water-soluble polyphenolic compounds naturally present in many fruits.^[1] While they contribute to the antioxidant properties of juices, high concentrations can lead to undesirable organoleptic qualities such as astringency, bitterness, and the formation of haze or sediment upon storage.^[2] **Tannase** (tannin acyl hydrolase, E.C. 3.1.1.20) is a hydrolytic enzyme that catalyzes the breakdown of ester and depside bonds in hydrolyzable tannins, such as tannic acid, yielding simpler, less astringent molecules like gallic acid and glucose.^[3] This enzymatic treatment is a highly specific and effective method for improving the quality, clarity, and consumer acceptance of various fruit juices.

These application notes provide an overview of the use of **tannase** in the detannification of fruit juices, summarizing key quantitative data and offering detailed protocols for relevant experimental procedures.

Application Notes

Tannase treatment has been successfully applied to a variety of fruit juices to reduce tannin content, decrease astringency, and improve overall quality. The effectiveness of the treatment depends on several factors, including enzyme concentration, incubation time, temperature, and the specific characteristics of the juice matrix.

Data Presentation: Efficacy of Tannase Treatment on Various Fruit Juices

The following tables summarize the quantitative outcomes of **tannase** application on different fruit juices as reported in scientific literature.

Table 1: Optimal Conditions for **Tannase** Treatment in Fruit Juices

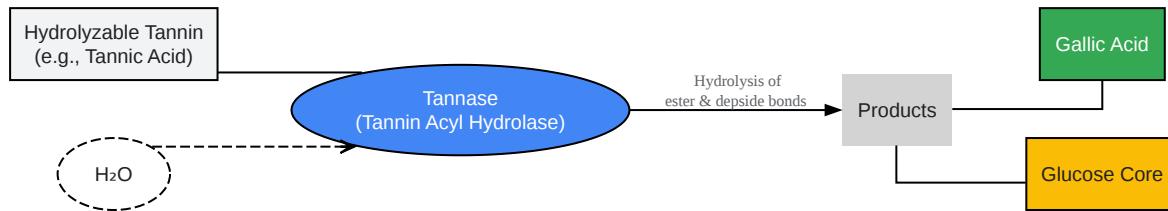
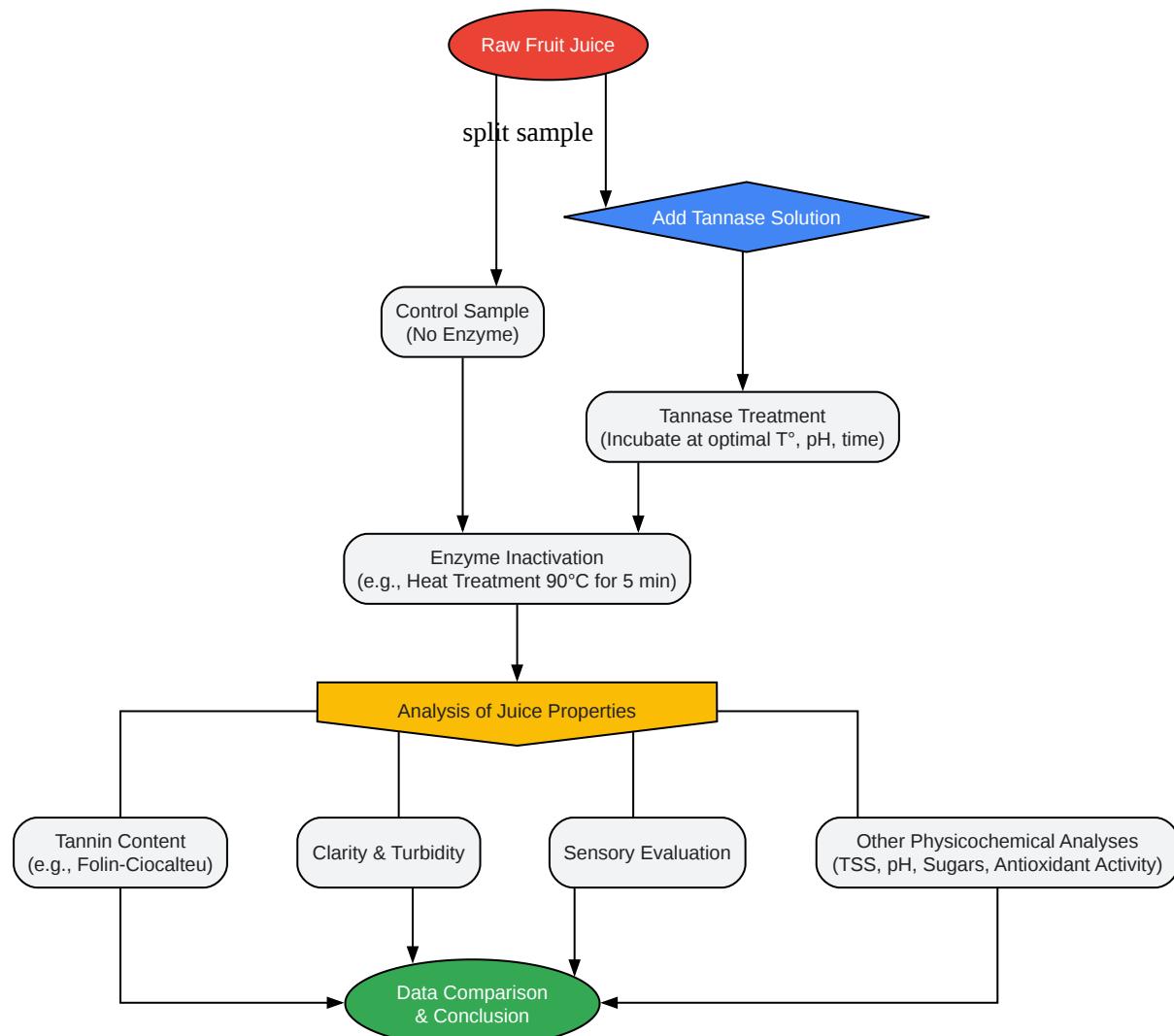

Fruit Juice	Enzyme Source	Optimal Enzyme Conc.	Optimal Temperature (°C)	Optimal Time (min)	Reference(s)
Pomegranate	Aspergillus niger	33.9 U/100 mL	30	90	
Orange	Klebsiella pneumoniae	4.5 U/mL	35	210	
Apple	Serratia marcescens	1 mL (253 U/mL) per 10 mL juice	Room Temperature	180	
Guava	Aspergillus niger	2.0% (w/v)	30	60	
Jamun	Aspergillus ficuum	0.05% (w/v)	40	80	
Grape	Citrobacter freundii	1.5 mL (0.432 U/g) per 10 mL juice	37	100	
Aonla	Aspergillus niger	36.6 Units per 15 mL juice	37	180	

Table 2: Effects of **Tannase** Treatment on Juice Quality Parameters

Fruit Juice	Tannin Reduction (%)	Change in Clarity/Turbidity	Other Key Findings	Reference(s)
Pomegranate	27.8% decrease in punicalagin	Improved sensory scores (color, taste, flavor)	24.2% increase in ellagic acid; 32.3% increase in gallic acid; Enhanced antioxidant activity.	
Orange	42.45%	Haze reduction	-	
Apple	~45%	62% clarification in 3 hrs	Increased total reducing sugars by ~50% after 5 hours.	
Guava	59.23%	-	-	
Pomegranate	43%	39% decrease in turbidity	13% increase in reducing sugars.	
Aonla	68.8%	Reduced astringency	Minimal (2%) loss of Vitamin C.	
Grape	46%	Improved overall quality	-	
Pomegranate & Grape	55%	Debittering, improved acceptance	-	

Mandatory Visualizations


Biochemical Pathway: Mechanism of Tannase Action

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of a hydrolyzable tannin by **tannase**.

Experimental Workflow: Juice Detannification and Analysis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for enzymatic detannification.

Experimental Protocols

Protocol 1: Determination of Tannase Activity

This protocol is based on a spectrophotometric method that measures the amount of gallic acid released from a substrate like methyl gallate or tannic acid.

Materials:

- **Tannase** enzyme solution
- Substrate: 0.35% (w/v) tannic acid or methyl gallate solution
- Buffer: 0.05 M Citrate Buffer (pH 5.5)
- Rhodanine solution (0.667% in methanol)
- 0.5 M KOH
- Spectrophotometer
- Water bath

Procedure:

- Reaction Setup: In a test tube, mix 0.5 mL of the crude or purified enzyme solution with 2.0 mL of the 0.35% (w/v) tannic acid substrate solution (prepared in citrate buffer).
- Incubation: Incubate the reaction mixture in a water bath at a specified temperature (e.g., 40°C) for a defined period (e.g., 40 minutes). Prepare a control tube with heat-denatured enzyme.
- Reaction Termination (Rhodanine Method): The reaction can be stopped and color developed for measurement. A common method involves rhodanine, which reacts specifically with the produced gallic acid.
 - Take an aliquot of the reaction mixture.
 - Add 0.5 mL of rhodanine solution and let it stand for 5 minutes.
 - Add 0.5 mL of 0.5 M KOH.

- Dilute the mixture with 8.0 mL of distilled water.
- Measurement: After 10 minutes for color development, measure the absorbance at 520 nm against a reagent blank.
- Calculation: Calculate the amount of gallic acid released using a standard curve prepared with known concentrations of gallic acid.
- Unit Definition: One unit (U) of **tannase** activity is typically defined as the amount of enzyme that liberates 1 μ mole of gallic acid per minute under the specified assay conditions.

Protocol 2: Quantification of Total Phenolic/Tannin Content

The Folin-Ciocalteu method is a widely used assay to determine the total phenolic content, which is often correlated with tannin concentration in fruit juices.

Materials:

- Fruit juice sample (control and enzyme-treated)
- Folin-Ciocalteu reagent (diluted 1:10 with distilled water)
- Sodium carbonate (Na_2CO_3) solution (7.5% w/v)
- Gallic acid standard solutions
- Spectrophotometer

Procedure:

- Sample Preparation: Dilute the fruit juice sample appropriately with distilled water.
- Reaction:
 - Pipette 0.2 mL of the diluted sample into a test tube.
 - Add 1.0 mL of 1/10 diluted Folin-Ciocalteu reagent.

- Mix and let the solution stand at room temperature for 10 minutes.
- Add 0.8 mL of the 7.5% sodium carbonate solution.
- Incubation: Incubate the mixture at room temperature for 30-40 minutes to allow for color development.
- Measurement: Measure the absorbance of the solution at approximately 725-745 nm against a blank.
- Calculation:
 - Prepare a standard curve using known concentrations of gallic acid.
 - Determine the total phenolic content of the juice samples from the standard curve.
 - Results are typically expressed as mg of Gallic Acid Equivalents (GAE) per 100 mL of juice.
 - The percentage of tannin reduction is calculated by comparing the GAE of the treated sample to the control sample.

Protocol 3: General Procedure for Enzymatic Treatment of Fruit Juice

This protocol outlines a general workflow for the detannification of a fruit juice sample.

Materials:

- Raw, unclarified fruit juice
- **Tannase** enzyme preparation
- pH meter and buffers (for pH adjustment, if necessary)
- Incubator or shaking water bath
- Centrifuge

Procedure:

- **Juice Preparation:** Prepare fresh fruit juice and filter it through cheesecloth to remove large solids. Store at 4°C until use.
- **Sample Distribution:** Aliquot the juice into treatment vessels (e.g., 100 mL of juice in 250 mL flasks). Prepare a control sample for each treatment set, to which an equivalent volume of buffer or water will be added instead of the enzyme.
- **Enzyme Addition:** Add the predetermined optimal concentration of **tannase** to the treatment flasks. For example, add 33.9 U of **tannase** per 100 mL of pomegranate juice.
- **Incubation:** Incubate the flasks in a shaking incubator at the optimal temperature and for the optimal duration (e.g., at 30°C for 90 minutes).
- **Enzyme Inactivation:** After incubation, immediately stop the enzymatic reaction by heat treatment. A common method is to heat the juice to 90°C for 5 minutes.
- **Cooling and Clarification:** Cool the juice to room temperature. Centrifuge the juice to remove any precipitates formed.
- **Analysis:** Analyze the supernatant (the clarified, detannified juice) for tannin content, clarity, color, total soluble solids (TSS), antioxidant activity, and sensory properties, comparing the results with the control sample.

Conclusion

The application of **tannase** is a potent biotechnological tool for the food and beverage industry. It effectively reduces the tannin content in fruit juices, leading to a significant improvement in clarity, reduction of astringency and bitterness, and enhanced overall sensory acceptability. The protocols and data provided herein serve as a comprehensive guide for researchers and industry professionals to optimize the detannification process for various fruit juices, thereby enhancing product quality and commercial value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tannase enzyme: The most promising biocatalyst for food processing industries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 3. Tannase and Its Applications in Food Processing | springerprofessional.de [springerprofessional.de]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Tannase for Detannification of Fruit Juices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822749#use-of-tannase-for-detannification-of-fruit-juices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com